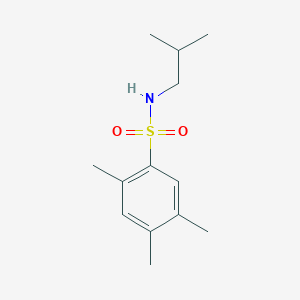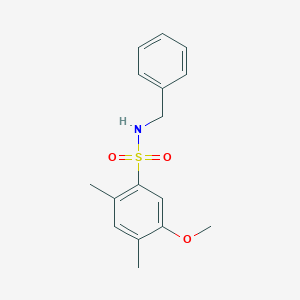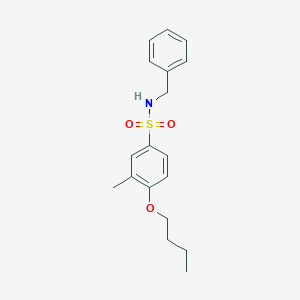
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as Methyllycaconitine (MLA), is a natural alkaloid found in the Delphinium and Aconitum plants. MLA has been extensively studied for its potential applications in scientific research.
Mechanism of Action
MLA selectively binds to the α7 subtype of nAChRs, which are primarily found in the brain and play a critical role in cognitive function. By blocking these receptors, MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA's ability to selectively block α7 nAChRs has made it a valuable tool for studying the role of these receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
MLA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MLA can inhibit the release of neurotransmitters such as dopamine and acetylcholine, which are essential for learning and memory processes. MLA has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In vivo studies have demonstrated that MLA can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MLA in lab experiments is its selectivity for α7 nAChRs. This selectivity allows researchers to study the role of these receptors in various physiological and pathological conditions. However, MLA's selectivity can also be a limitation, as it may not accurately reflect the effects of blocking other subtypes of nAChRs. Additionally, MLA's potency can vary depending on the experimental conditions, which can make it challenging to compare results across different studies.
Future Directions
There are several future directions for research involving MLA. One area of interest is the role of α7 nAChRs in neurological disorders such as Alzheimer's disease and schizophrenia. MLA has been shown to improve cognitive function in animal models of these diseases, and further research is needed to determine if it has potential as a therapeutic agent. Another area of interest is the development of new compounds that can selectively target other subtypes of nAChRs. These compounds could provide valuable tools for studying the role of these receptors in various physiological and pathological conditions. Overall, MLA's selectivity for α7 nAChRs and its potential applications in scientific research make it a valuable tool for studying the role of these receptors in various conditions.
Conclusion
In conclusion, MLA is a natural alkaloid that has been extensively studied for its potential applications in scientific research. Its selectivity for α7 nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. MLA's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to determine the full potential of MLA and its derivatives in scientific research.
Synthesis Methods
MLA can be synthesized through a multistep process involving the condensation of 2-pyridinecarboxaldehyde with 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with sodium hydride to form the final MLA compound. This synthesis method has been used in various scientific studies to produce MLA for research purposes.
Scientific Research Applications
MLA is commonly used in scientific research as a selective antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are found in the central and peripheral nervous system and play a crucial role in various physiological processes, including learning, memory, and muscle contraction. MLA's ability to selectively block nAChRs has made it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
properties
Product Name |
4-methoxy-2,3,5-trimethyl-N-(2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-9-13(11(2)12(3)15(10)20-4)21(18,19)17-14-7-5-6-8-16-14/h5-9H,1-4H3,(H,16,17) |
InChI Key |
GPQDXIKIMLCKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




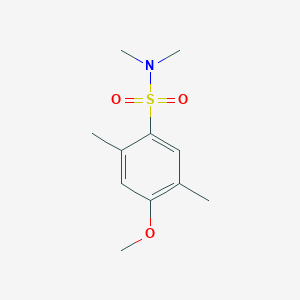
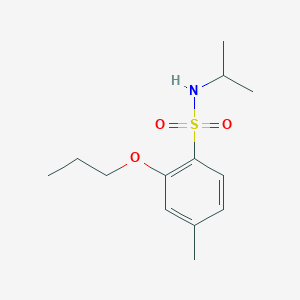
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)



